Phenylphosphorus tetrachloride
Overview
Description
Phenylphosphorus tetrachloride is an organophosphorus compound with the chemical formula C6H5PCl4. It is a colorless, crystalline solid that is soluble in most organic solvents, including chloroform, ether, and benzene. This compound is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions .
Preparation Methods
Phenylphosphorus tetrachloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentachloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Phenylphosphorus tetrachloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenylphosphorus tetrachloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in polymerization reactions, aiding in the formation of polymers.
Material Science: It is used in the preparation of phosphorus-containing materials with specific properties.
Mechanism of Action
The mechanism of action of phenylphosphorus tetrachloride involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Phenylphosphorus tetrachloride can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl3): Unlike this compound, phosphoryl chloride is a colorless liquid and is commonly used in the production of phosphate esters and as a reagent in organic synthesis.
Dichlorophenylphosphine (C6H5PCl2): This compound is similar in structure but has two chlorine atoms instead of four.
This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis.
Properties
IUPAC Name |
tetrachloro(phenyl)-λ5-phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl4P/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVWTRZBBWEDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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